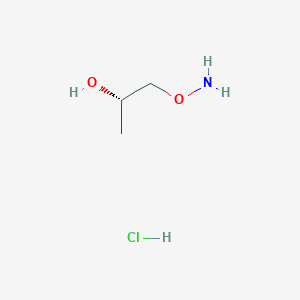
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Übersicht
Beschreibung
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
- The compound has been utilized as an intermediate in regioselective Sonogashira cross-coupling reactions, offering access to various 2-alkynylated compounds or 2,8-dialkynylated purines, highlighting its utility in the synthesis of complex molecular structures (Ibrahim, Franciane, & Legraverend, 2011).
Derivative Synthesis and Reactivity
- Research has shown the versatility of the compound in derivative synthesis. For instance, the compound has been used to create 6-C-substituted 9-tetrahydrofuranylpurine derivatives, demonstrating its ability to participate in various chemical reactions and its significance in the synthesis of novel organic compounds (Hamamichi & Miyasaka, 1990).
Agricultural Sciences
- The compound has found applications in the agricultural sciences as well. It was notably effective in promoting axillary shoot proliferation in the in vitro culture of Crape Myrtle, demonstrating its potential utility in horticulture and plant biotechnology (Zhang & Davies, 1986).
Biological Applications and DNA Interactions
- Novel purine derivatives incorporating a tetrazole ring, synthesized from the compound, have shown interesting biological applications. These derivatives were screened for antibacterial and antifungal activities and also studied for their interactions with plasmid DNA, indicating their potential in medicinal chemistry and pharmacology (Kinali-Demirci, İdil, & Dişli, 2014).
Material Science and Polymer Chemistry
- The compound has been utilized in the synthesis and study of physico-chemical properties of alternating copolymers, incorporating nucleic acid bases like 6-chloropurine, hypoxanthine, or 6-mercaptopurine. These polymers exhibit properties similar to natural polynucleotides, underlining its importance in material science and polymer chemistry (Han, Park, Cho, & Chang, 1996).
Eigenschaften
IUPAC Name |
2-butoxy-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-2-3-7-21-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-5-8-20-10/h9-10H,2-8H2,1H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIKYOMSQRFOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

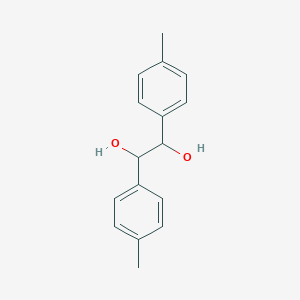


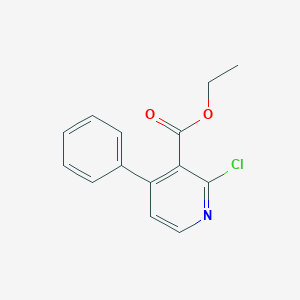
![(7Z)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B8221039.png)


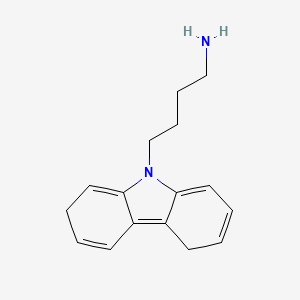
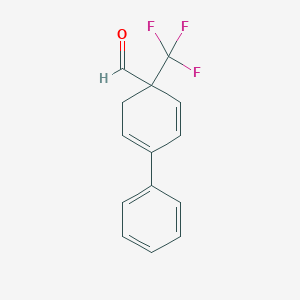
![2-[4-amino-N-(2-hydroxyethyl)anilino]ethyl hydrogen sulfate](/img/structure/B8221067.png)

![Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate](/img/structure/B8221078.png)
